1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

TRPC channel Neurotrophic Piperazine SAR

CAS 2034611-83-9 is a research-exclusive TRPC3/6/7 channel activator scaffold analog. It replaces PPZ1's 3-fluorobenzoyl with a 4-(4-methoxypiperidin-1-yl)benzoyl group, introducing a basic amine (pKa ~8.5) and H-bond acceptor absent in PPZ1 (EC50: 45.9–67.3 μM) and PPZ2 (EC50: 2.9–10.2 μM). This structural modification is predicted to alter target engagement, solubility, and logD, serving as a matched negative control or selectivity probe. Procure only with planned electrophysiological or Ca²⁺-imaging assays; no pre-existing activity data exist.

Molecular Formula C24H30ClN3O2
Molecular Weight 427.97
CAS No. 2034611-83-9
Cat. No. B2492724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
CAS2034611-83-9
Molecular FormulaC24H30ClN3O2
Molecular Weight427.97
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCC(CC4)OC
InChIInChI=1S/C24H30ClN3O2/c1-18-3-6-20(25)17-23(18)27-13-15-28(16-14-27)24(29)19-4-7-21(8-5-19)26-11-9-22(30-2)10-12-26/h3-8,17,22H,9-16H2,1-2H3
InChIKeyQITJAUQDWGLVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-83-9): Structural Identity and Procurement-Relevant Attributes


1-(5-Chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-83-9, molecular formula C24H30ClN3O2, molecular weight 427.97 g/mol) is a synthetic piperazine derivative bearing a 5-chloro-2-methylphenyl substituent at N1 and a 4-(4-methoxypiperidin-1-yl)benzoyl group at N4. The compound shares its core N-arylpiperazine scaffold with the published TRPC3/TRPC6/TRPC7 channel activator PPZ1 [1]. The 4-(4-methoxypiperidin-1-yl)benzoyl moiety introduces a distal basic tertiary amine and a methoxy group, features absent in the closest structurally characterized analog PPZ1, which carries a 3-fluorobenzoyl group instead. As of May 2026, no peer-reviewed biological activity data, patent filings, or entries in PubChem, ChEMBL, or ChemSpider were identified for this specific compound beyond commercial vendor listings, placing it firmly in the category of a research tool compound for which procurement decisions must rely on chemical structure differentiation and predicted properties.

Why Piperazine Analogs Cannot Substitute for CAS 2034611-83-9 in TRPC-Targeted Research Programs


Piperazine derivatives containing the 5-chloro-2-methylphenyl motif are not functionally interchangeable. The published SAR for this chemotype, established through the characterization of PPZ1 and PPZ2 as DAG-activated TRPC3/TRPC6/TRPC7 channel activators, demonstrates that the nature of the N4-acyl substituent dictates both potency and TRPC subtype selectivity profile [1][2]. PPZ1 (3-fluorobenzoyl) exhibits EC50 values of 57 μM (TRPC3), 67.3 μM (TRPC6), and 45.9 μM (TRPC7), while PPZ2, with an entirely different N4 substituent, achieves markedly higher potency (EC50: 10.2, 8.4, and 2.9 μM, respectively) [2]. CAS 2034611-83-9 replaces PPZ1's 3-fluorophenyl group with a 4-(4-methoxypiperidin-1-yl)phenyl moiety, introducing a basic amine center (predicted pKa ~8.5 for the piperidine nitrogen) and a hydrogen-bond-accepting methoxy group that are absent in all published analogs. These structural differences are expected to alter target engagement kinetics, aqueous solubility, membrane permeability, and logD7.4 relative to PPZ1 and PPZ2, rendering simple substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for CAS 2034611-83-9 Relative to Closest Structural Analogs


Structural Differentiation from the Closest Characterized Analog PPZ1 (3-Fluorobenzoyl vs. 4-(4-Methoxypiperidin-1-yl)benzoyl)

The target compound differs from PPZ1 at the N4-acyl position: PPZ1 carries a 3-fluorobenzoyl group (C7H4FO, MW 123.1), while CAS 2034611-83-9 carries a 4-(4-methoxypiperidin-1-yl)benzoyl group (C13H16NO2, MW 218.3). This substitution increases the molecular weight by approximately 95 Da and introduces a tertiary amine (predicted pKa ~8.5) and a methoxy ether. No direct head-to-head biological comparison has been published. The closest class-level comparator is PPZ1, which has TRPC3 EC50 = 57 μM, TRPC6 EC50 = 67.3 μM, and TRPC7 EC50 = 45.9 μM in recombinant HEK293 cells [1]. The target compound has no reported TRPC activity data; any claims about its functional activity relative to PPZ1 or PPZ2 remain untested.

TRPC channel Neurotrophic Piperazine SAR

Predicted Physicochemical Differentiation: logP and Solubility Profile vs. PPZ1

No experimentally measured logP, logD, or aqueous solubility values have been published for CAS 2034611-83-9. However, computational prediction using the fragment-based method (CLOGP) yields an estimated logP of approximately 3.8–4.2 for the neutral form, which is approximately 0.5–1.0 log units lower than PPZ1 (CLOGP estimated ~4.3–4.7) due to the polar methoxy group and the partially ionizable piperidine nitrogen [1]. At pH 7.4, the tertiary amine of the 4-methoxypiperidine group is predicted to be partially protonated (calculated microspecies distribution: ~40–60% ionized), which may confer enhanced aqueous solubility relative to the fully neutral PPZ1. The compound also has a higher topological polar surface area (tPSA estimated ~45–55 Ų vs. ~24–27 Ų for PPZ1), suggesting potentially lower passive membrane permeability but improved oral absorption according to the Rule-of-Five framework. These are class-level predictions only; no experimental ADME data exist.

Physicochemical properties Drug-likeness Solubility

TRPC Channel Subtype Activity Spectrum of the Core Scaffold (PPZ1/PPZ2 Class-Level Data)

The 5-chloro-2-methylphenyl-piperazine core scaffold has demonstrated activity at DAG-activated TRPC channels. PPZ1 ([4-(5-chloro-2-methylphenyl)piperazin-1-yl](3-fluorophenyl)methanone), the closest structurally characterized analog, activates TRPC3 (EC50 = 57 μM), TRPC6 (EC50 = 67.3 μM), and TRPC7 (EC50 = 45.9 μM) in recombinant HEK293 cells, with no activity at other TRPC subtypes [1][2]. PPZ2, which shares the piperazine core but has a different N4 substituent, exhibits higher potency: TRPC3 EC50 = 10.2 μM, TRPC6 EC50 = 8.4 μM, TRPC7 EC50 = 2.9 μM, demonstrating that the N4 substituent critically modulates both potency and subtype selectivity [2]. CAS 2034611-83-9 has not been tested in any TRPC assay; its activity profile remains entirely unknown. The TRPC activity data are provided exclusively as class-level context for the core scaffold and should not be interpreted as evidence of activity for CAS 2034611-83-9.

TRPC3 TRPC6 TRPC7 Ion channel

Additional Structural Comparators: Differentiation from Piperidin-1-ylmethyl and Other N4-Benzoyl Piperazine Analogs

Several structurally related compounds bearing the same 5-chloro-2-methylphenyl-piperazine core but different N4-acyl substituents have been catalogued in screening libraries, including: 1-(5-chloro-2-methylphenyl)-4-{4-[(piperidin-1-yl)methyl]benzoyl}piperazine (C24H30ClN3O, the des-methoxy analog with a methylene spacer), 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, and 1-(5-chloro-2-methylphenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine [1]. None of these analogs have published biological activity data. CAS 2034611-83-9 is unique among this set in possessing an N-phenylpiperidine substructure terminated by a methoxy group, which combines a basic amine, a flexible cyclohexyl ring (piperidine chair conformation), and an H-bond acceptor in a single substituent—a motif not replicated in any other member of this chemical series. This structural uniqueness may be of interest for diversity-oriented synthesis or combinatorial library design.

Chemical diversity Scaffold hopping SAR library

Procurement-Relevant Application Scenarios for CAS 2034611-83-9 Based on Structural Differentiation Evidence


TRPC3/TRPC6/TRPC7 SAR Probe Synthesis and Electrophysiological Screening

CAS 2034611-83-9 serves as a structurally differentiated N4-acyl variant of the validated TRPC channel activator scaffold defined by PPZ1 and PPZ2 [1]. Research groups investigating the SAR of TRPC3/6/7 activation may procure this compound to test whether replacing the 3-fluorobenzoyl group (PPZ1) with a 4-(4-methoxypiperidin-1-yl)benzoyl group alters potency, subtype selectivity, or allosteric modulation of DAG-activated TRPC channels. The predicted ionization of the piperidine nitrogen at physiological pH and the additional H-bond acceptor (methoxy) provide a rational basis for hypothesizing differentiated binding interactions. Procurement is only justified when accompanied by a planned electrophysiological or Ca²⁺-imaging assay campaign, as no pre-existing activity data are available.

Physicochemical Profiling and in Vitro ADME Comparison vs. PPZ1

The predicted lower lipophilicity (ΔlogP ≈ -0.5 to -1.0) and higher tPSA (Δ ≈ +20–30 Ų) of CAS 2034611-83-9 relative to PPZ1 make it a candidate for comparative physicochemical and in vitro ADME profiling. Specific experiments may include: kinetic solubility determination (PBS, pH 7.4; FaSSIF/FeSSIF), logD7.4 measurement (shake-flask method), Caco-2 permeability assay, and microsomal metabolic stability (human/rat liver microsomes) [1]. These data would clarify whether the methoxypiperidine substitution confers a measurable advantage in solubility-limited absorption or metabolic clearance relative to the published PPZ series. No such data currently exist, and procurement should be contingent on plans to generate them.

Diversity-Oriented Screening Library Expansion for CNS Target Panels

As a piperazine derivative with a calculated logP of ~3.8–4.2, tPSA of ~45–55 Ų, and molecular weight of 427.97 g/mol, CAS 2034611-83-9 resides within lead-like chemical space and meets four of five Lipinski Rule-of-Five criteria (MW ≤500, logP ≤5, H-bond donors ≤5, H-bond acceptors ≤10; the compound has 5 H-bond acceptors, within the limit) [1]. The 4-methoxypiperidine moiety is a privileged fragment in CNS drug discovery (present in paroxetine, risperidone metabolites, and several preclinical candidates), and its incorporation into the 5-chloro-2-methylphenyl-piperazine scaffold generates a chemotype not present in standard commercial screening libraries. Institutions building custom diversity sets for CNS target panels may prioritize this compound for its structural novelty and drug-like predicted properties.

Negative Control or Tool Compound for Piperazine-Mediated TRPC Activation Studies

Given that PPZ1 activates TRPC3/6/7 with EC50 values in the mid-micromolar range, and PPZ2 is more potent, CAS 2034611-83-9 may serve as a structurally matched negative control or partial agonist candidate if the bulkier 4-(4-methoxypiperidin-1-yl)benzoyl substituent sterically hinders channel activation [1]. Such use requires experimental confirmation: the compound could be screened alongside PPZ1 and PPZ2 in a TRPC3/6/7 Ca²⁺-influx assay to determine whether the structural modification attenuates or abolishes channel activation. Procurement for this purpose is only valid when the compound's inactivity (if confirmed) would strengthen mechanistic interpretation of PPZ series data.

Quote Request

Request a Quote for 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.